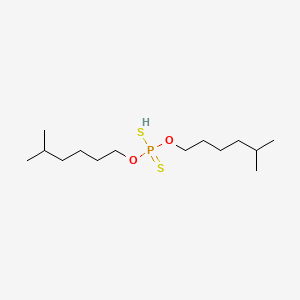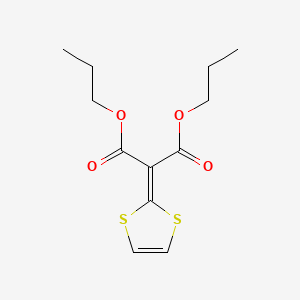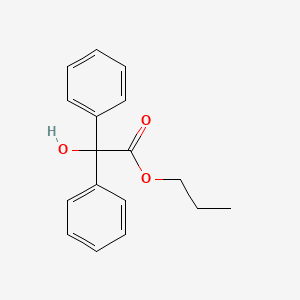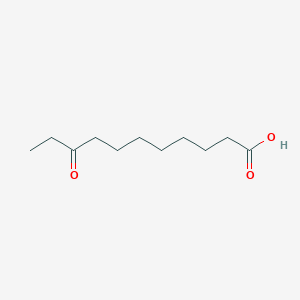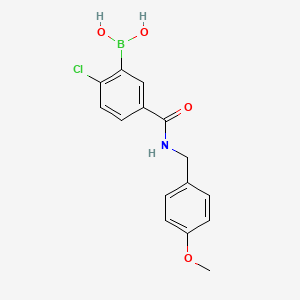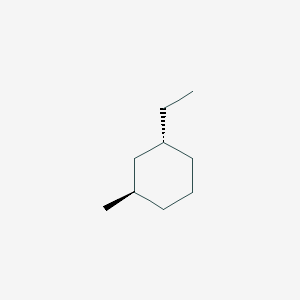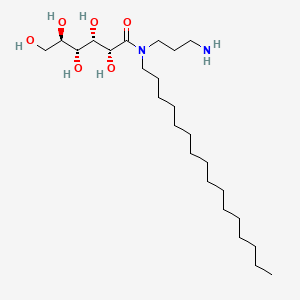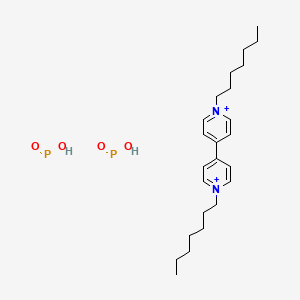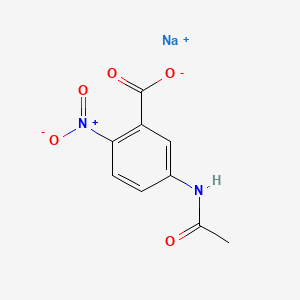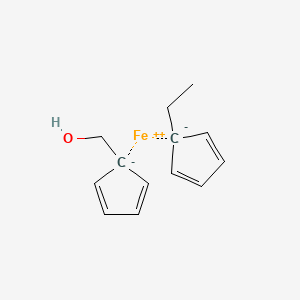
1'-Ethylferrocenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethylferrocenemethanol is an organometallic compound derived from ferrocene, which consists of a ferrocene core with an ethyl group and a hydroxymethyl group attached to one of the cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Ethylferrocenemethanol can be synthesized through several methods. One common approach involves the reaction of ethylferrocene with formaldehyde in the presence of a base to form the hydroxymethyl derivative. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the formaldehyde on the ethylferrocene.
Industrial Production Methods: Industrial production of 1’-ethylferrocenemethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1’-ethylferrocenemethanol.
Chemical Reactions Analysis
Types of Reactions: 1’-Ethylferrocenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethylferrocene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethylferrocenecarboxaldehyde or ethylferrocenecarboxylic acid.
Reduction: Formation of ethylferrocene.
Substitution: Formation of various substituted ethylferrocene derivatives.
Scientific Research Applications
1’-Ethylferrocenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into the use of ferrocene derivatives, including 1’-ethylferrocenemethanol, in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as redox-active polymers and sensors.
Mechanism of Action
The mechanism of action of 1’-ethylferrocenemethanol involves its interaction with molecular targets through its redox-active ferrocene core. The compound can undergo reversible oxidation and reduction, making it useful in redox chemistry and electrochemical applications. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing its reactivity and binding affinity with various targets.
Comparison with Similar Compounds
1’-Ethylferrocenemethanol can be compared with other ferrocene derivatives, such as:
Ethylferrocene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Ferrocenemethanol: Contains a hydroxymethyl group but lacks the ethyl group, affecting its solubility and reactivity.
Ferrocenecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, making it more reactive in oxidation reactions.
The uniqueness of 1’-ethylferrocenemethanol lies in its combination of the ethyl and hydroxymethyl groups, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
1271-84-7 |
|---|---|
Molecular Formula |
C13H16FeO |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylmethanol;5-ethylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H9.C6H7O.Fe/c1-2-7-5-3-4-6-7;7-5-6-3-1-2-4-6;/h3-6H,2H2,1H3;1-4,7H,5H2;/q2*-1;+2 |
InChI Key |
FWYJTXQSMIJQID-UHFFFAOYSA-N |
Canonical SMILES |
CC[C-]1C=CC=C1.C1=C[C-](C=C1)CO.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



